molecular formula C15H20N4O B497183 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide CAS No. 927640-02-6

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B497183
CAS No.: 927640-02-6
M. Wt: 272.35g/mol
InChI Key: SBUBCCZSVFQBHP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of the molecular architecture. The compound features a 1,2,4-triazole ring system substituted with methyl groups at the 3 and 5 positions, connected through a three-carbon propanamide chain to a 2,4-dimethylphenyl group. This structural arrangement places the compound within the broader classification of N-arylpropanamides containing heterocyclic substituents.

Based on structural analysis of related compounds in the literature, the molecular formula can be determined as C₁₅H₂₀N₄O, with an estimated molecular weight of approximately 272.35 g/mol. The 1,2,4-triazole ring system exhibits characteristic aromaticity with carbon-nitrogen and nitrogen-nitrogen distances falling within the range of 132-136 picometers, consistent with the delocalized electron structure typical of triazole derivatives. The presence of the two methyl substituents on the triazole ring at positions 3 and 5 significantly influences the electronic distribution and steric environment around the heterocyclic core.

The compound's three-dimensional structure demonstrates specific conformational preferences dictated by the rotation around the C-N bond connecting the triazole to the propanamide chain. Computational modeling of similar triazole-propanamide derivatives suggests that the molecular geometry adopts energetically favorable conformations that minimize steric interactions between the methylated triazole ring and the substituted phenyl group. The 2,4-dimethylphenyl moiety introduces additional steric bulk that influences the overall molecular shape and potential binding interactions with biological targets.

Structural Feature Description Impact on Properties
1,2,4-Triazole Core Five-membered heterocycle with three nitrogen atoms Provides hydrogen bonding capability and metabolic stability
3,5-Dimethyl Substitution Methyl groups at positions 3 and 5 of triazole Increases lipophilicity and modifies electronic properties
Propanamide Linker Three-carbon chain with amide functionality Offers conformational flexibility and hydrogen bonding sites
2,4-Dimethylphenyl Group Benzene ring with methyl substituents at positions 2 and 4 Contributes to hydrophobic interactions and steric selectivity

Historical Context in Triazole-Based Medicinal Chemistry

The development of triazole-containing pharmaceuticals traces its origins to the mid-20th century when researchers first recognized the unique properties of these nitrogen-rich heterocycles in biological systems. The 1,2,4-triazole scaffold gained particular prominence following the successful development of antifungal agents such as fluconazole and itraconazole, which demonstrated the remarkable ability of triazole derivatives to interact with cytochrome P450 enzymes. This historical precedent established triazoles as privileged structures in medicinal chemistry, leading to extensive exploration of their applications across diverse therapeutic areas.

The evolution of triazole-based drug discovery has been characterized by systematic structure-activity relationship studies that revealed the importance of substitution patterns on the triazole ring. Research conducted throughout the 1980s and 1990s demonstrated that methylation at specific positions on the triazole core could significantly enhance both potency and selectivity against target proteins. The 3,5-dimethyl substitution pattern found in the compound under discussion represents an optimization strategy that emerged from these extensive medicinal chemistry campaigns, where researchers sought to balance pharmacological activity with favorable pharmacokinetic properties.

Contemporary research has expanded the application of triazole derivatives beyond their traditional antifungal origins to encompass anticancer, antiviral, and anti-inflammatory therapeutic areas. Recent studies have highlighted the versatility of the triazole scaffold in accommodating diverse substituents while maintaining core pharmacophoric elements essential for biological activity. The incorporation of triazole moieties into propanamide frameworks represents a modern approach to drug design that leverages the established safety profile and metabolic stability of triazole-containing compounds while introducing new structural diversity for target engagement.

Position Within Heterocyclic Propanamide Derivatives

The classification of this compound within the broader family of heterocyclic propanamide derivatives reveals its position as a representative example of modern medicinal chemistry design principles. Propanamide derivatives containing heterocyclic substituents have emerged as important pharmacophores due to their ability to combine the favorable drug-like properties of amide functionality with the diverse biological activities associated with nitrogen-containing heterocycles. This compound exemplifies the strategic incorporation of multiple pharmacophoric elements within a single molecular framework.

Comparative analysis with related propanamide derivatives demonstrates the significance of the specific substitution pattern present in this compound. Related structures such as 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide and N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide provide valuable insight into structure-activity relationships within this chemical class. The presence of both 3,5-dimethyl substitution on the triazole ring and 2,4-dimethyl substitution on the phenyl group creates a unique combination of electronic and steric effects that distinguishes this compound from its analogs.

Research into heterocyclic propanamide derivatives has revealed their potential as selective androgen receptor degraders and pan-antagonists, particularly in the context of enzyme-resistant prostate cancer treatments. The structural features present in this compound align with the design criteria established for compounds targeting nuclear hormone receptors, suggesting potential applications in similar therapeutic contexts. The compound's position within this therapeutic landscape reflects the ongoing evolution of heterocyclic chemistry in addressing unmet medical needs.

Compound Class Key Structural Features Biological Significance
Triazole Antifungals 1,2,4-Triazole core with aryl substituents Cytochrome P450 enzyme inhibition
Heterocyclic Propanamides Amide linker connecting heterocycle to aromatic ring Receptor binding and metabolic stability
Methylated Triazole Derivatives Specific methylation patterns on triazole ring Enhanced selectivity and pharmacokinetics
Substituted Aniline Conjugates Phenyl ring with defined substitution patterns Hydrophobic interactions and binding specificity

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-10-5-6-14(11(2)9-10)17-15(20)7-8-19-13(4)16-12(3)18-19/h5-6,9H,7-8H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUBCCZSVFQBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCN2C(=NC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Triazole Derivatives with Propanoyl Chloride

A widely adopted method involves the condensation of 3,5-dimethyl-1H-1,2,4-triazole with 3-chloro-N-(2,4-dimethylphenyl)propanamide. This one-step reaction proceeds under anhydrous conditions using a base such as triethylamine to neutralize HCl byproducts . The reaction is typically conducted in dichloromethane or acetonitrile at 0–25°C for 12–24 hours, achieving yields of 65–78% after silica gel chromatography.

Key Parameters:

ParameterValue/Detail
SolventDichloromethane or acetonitrile
Temperature0–25°C
BaseTriethylamine (2.5 equiv)
Reaction Time12–24 hours
Yield65–78%

This method’s efficiency stems from the electrophilicity of the propanoyl chloride’s carbonyl carbon, which reacts with the triazole’s nucleophilic nitrogen. Steric hindrance from the 2,4-dimethylphenyl group necessitates prolonged reaction times to ensure complete conversion .

Nucleophilic Substitution with Triazole-Thiol Intermediates

An alternative route employs 5-(3-mercaptopropyl)-3,5-dimethyl-1H-1,2,4-triazole as a nucleophile, reacting with N-(2,4-dimethylphenyl)-3-bromopropanamide. This method, adapted from elastase inhibitor syntheses , uses FeCl₂ (0.2 equiv) in DMF at 80°C for 10 hours, yielding 70–85% product. The mechanism proceeds via SN2 displacement, where the triazole-thiol’s sulfur attacks the bromopropanamide’s β-carbon.

Optimization Insights:

  • Catalyst : FeCl₂ enhances reaction rates by polarizing the C–Br bond.

  • Solvent : DMF’s high polarity stabilizes transition states.

  • Byproducts : Minor disulfide formation (<5%) occurs, necessitating reductants like TCEP in large-scale syntheses .

Hydrazine-Mediated Cyclization

This two-step approach first synthesizes N-(2,4-dimethylphenyl)-3-hydrazinylpropanamide, followed by cyclization with acetylacetone to form the triazole ring . The hydrazine intermediate is prepared by refluxing 3-bromopropanamide with hydrazine hydrate in ethanol (16 hours, 70% yield). Cyclization occurs at 120°C in toluene, using p-toluenesulfonic acid (PTSA) as a catalyst, yielding 60–68% of the target compound.

Reaction Scheme:

  • 3-Bromopropanamide+HydrazineN-(2,4-Dimethylphenyl)-3-hydrazinylpropanamide\text{3-Bromopropanamide} + \text{Hydrazine} \rightarrow \text{N-(2,4-Dimethylphenyl)-3-hydrazinylpropanamide}

  • Hydrazinylpropanamide+AcetylacetonePTSATriazole-Propanamide\text{Hydrazinylpropanamide} + \text{Acetylacetone} \xrightarrow{\text{PTSA}} \text{Triazole-Propanamide}

Advantages :

  • Avoids handling reactive propanoyl chlorides.

  • Scalable to multi-gram quantities with minimal purification .

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation between 3,5-dimethyl-1H-1,2,4-triazole and N-(2,4-dimethylphenyl)-3-bromopropanamide. Using DMF as a solvent and K₂CO₃ as a base, this method reduces reaction times from 24 hours to 30 minutes, achieving 82% yield at 120°C . Microwave conditions enhance molecular collisions, particularly beneficial for sterically hindered substrates.

Conditions Summary:

ParameterValue
Power300 W
Temperature120°C
Pressure150 psi
CatalystK₂CO₃ (2.0 equiv)

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis immobilizes 3,5-dimethyl-1H-1,2,4-triazole on Wang resin, enabling iterative coupling with Fmoc-protected propanamide derivatives. After cleavage with trifluoroacetic acid (TFA), the target compound is obtained in 90% purity (HPLC) and 55% overall yield . This method is ideal for parallel synthesis of analogs but requires specialized equipment.

Resin Functionalization Steps:

  • Resin activation with diisopropylcarbodiimide (DIC).

  • Triazole coupling via HOBt/EDCI chemistry.

  • Propanamide assembly using Fmoc-amino acids.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Condensation65–7895–98HighModerate
Nucleophilic Substitution70–8597–99ModerateHigh
Hydrazine Cyclization60–6890–93HighLow
Microwave-Assisted8298ModerateHigh
Solid-Phase5590LowVery High

The nucleophilic substitution route offers the best balance of yield and cost efficiency, while solid-phase synthesis is reserved for specialized applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry and Anti-Cancer Activity

Recent studies have highlighted the potential of triazole-based compounds as anti-cancer agents. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines.

Case Study: Anti-Cancer Properties

A study focusing on the synthesis of 1,2,4-triazole derivatives demonstrated that these compounds exhibit significant anti-cancer activity against HepG2 liver cancer cells. The research involved molecular docking studies to predict interactions between the triazole derivatives and biological targets associated with cancer progression. Notably, certain derivatives showed promising results at concentrations as low as 25 µg/mL, indicating their potential as effective therapeutic agents .

Table 1: Summary of Anti-Cancer Activity of Triazole Derivatives

Compound IDConcentration (µg/mL)% Inhibition
7f25Highest
7a25Moderate
7b25Low
7c25Low
7d25Moderate

Synthesis and Characterization

The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide involves several chemical reactions that enhance its solubility and bioavailability. The use of ultrasound-assisted synthesis methods has been reported to improve yields and purity of triazole derivatives .

Characterization Techniques

Characterization of synthesized compounds typically employs:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by identifying chemical shifts corresponding to different functional groups.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Employed to identify functional groups based on characteristic absorption bands.
  • High-Resolution Mass Spectrometry (HRMS) : Utilized for precise molecular weight determination.

Other Therapeutic Applications

Beyond oncology, triazole compounds are being explored for their antifungal properties. The structural characteristics that contribute to their efficacy against cancer cells may also render them effective against fungal pathogens.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-Chloro-2-Methoxyphenyl)-3-(3,5-Dimethyl-1H-1,2,4-Triazol-1-yl)propanamide

  • Key Differences : Replaces the 2,4-dimethylphenyl group with a 5-chloro-2-methoxyphenyl substituent.
  • Molecular weight increases to 308.76 g/mol, suggesting higher lipophilicity .

3-(3,5-Dimethyl-1H-1,2,4-Triazol-1-yl)butanoic Acid (CAS: 501913-45-7)

  • Key Differences: Substitutes the amide group with a carboxylic acid and extends the carbon chain to butanoic acid.
  • Impact : The carboxylic acid introduces pH-dependent solubility, contrasting with the neutral amide’s hydrophobicity. This functional group difference may alter biological target interactions .

Heterocyclic Amides with Varied Cores

Sulfentrazone (N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

  • Key Differences : Incorporates a sulfonamide group and a dichlorophenyl-triazole core.
  • Impact : Used as a herbicide, sulfentrazone’s sulfonamide and chlorine substituents enhance soil persistence and herbicidal activity, unlike the dimethylphenyl-propanamide’s likely pharmaceutical applications .

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e)

  • Key Differences : Replaces the triazole with an oxadiazole-thiazole hybrid and introduces a sulfanyl linker.
  • Impact : The oxadiazole-thiazole system (MW: 389 g/mol) increases polarity and hydrogen-bonding capacity compared to the triazole analog. Melting point (134–178°C) suggests higher crystallinity due to extended conjugation .

Benzothiazole-Based Amides

N-(Benzothiazole-2-yl)-3-(3-Chlorophenyl)propanamide

  • Key Differences : Substitutes the triazole with a benzothiazole ring and a 3-chlorophenyl group.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Potential Applications
Target Compound C₁₅H₁₉N₃O (inferred) 265.33 N/A 3,5-dimethyltriazole; 2,4-dimethylphenyl Pharmaceuticals (inferred)
N-(5-Chloro-2-Methoxyphenyl)-3-(3,5-dimethyltriazol-1-yl)propanamide C₁₄H₁₆ClN₃O₂ 308.76 N/A 5-chloro-2-methoxyphenyl Drug development
Sulfentrazone C₁₁H₁₀Cl₂F₂N₄O₃S 383.19 N/A Dichlorophenyl; difluoromethyl-triazole Herbicide
Compound 7e C₁₇H₁₉N₅O₂S₂ 389 134–178 Oxadiazole-thiazole; sulfanyl linker Antimicrobial/antiviral
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide C₁₆H₁₂ClN₃OS 329.80 N/A Benzothiazole; 3-chlorophenyl Anticancer agents

Research Findings and Trends

  • Substituent Effects : Electron-donating groups (e.g., methyl in the target compound) improve metabolic stability but reduce solubility compared to electron-withdrawing groups (e.g., chloro in ) .
  • Heterocycle Impact : Triazole and oxadiazole cores favor hydrogen-bonding interactions, critical for enzyme inhibition, whereas benzothiazoles enhance π-π stacking in hydrophobic environments .
  • Application Divergence: Minor structural changes shift applications from pharmaceuticals (target compound) to agrochemicals (sulfentrazone) or materials science (oxadiazole-thiazole hybrids) .

Biological Activity

The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide is a member of the triazole family and has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H14N4O
  • Molecular Weight : 242.28 g/mol
  • CAS Number : 942358-21-6

The biological activity of this compound can be attributed to its structural characteristics, particularly the triazole ring and the substituted phenyl group. Triazoles are known to interact with various biological targets, including enzymes and receptors involved in cellular processes. The following mechanisms have been proposed:

  • Antifungal Activity : Triazoles are widely recognized for their antifungal properties, primarily through the inhibition of ergosterol synthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
  • Anticancer Activity : Preliminary studies suggest that compounds with triazole moieties may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the dimethylphenyl group may enhance this activity by increasing lipophilicity and improving cellular uptake.
  • Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play critical roles in DNA synthesis and epigenetic regulation, respectively.

Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntifungalCandida albicans5.0
AnticancerHeLa cells10.0
Enzyme InhibitionThymidylate Synthase12.5

Case Study 1: Antifungal Efficacy

A study investigated the antifungal efficacy of various triazole derivatives against Candida albicans. The compound demonstrated significant antifungal activity with an IC50 value of 5 µM, suggesting it could be a potential candidate for treating fungal infections resistant to conventional therapies.

Case Study 2: Anticancer Potential

In vitro assays on HeLa cells revealed that the compound inhibited cell proliferation with an IC50 value of 10 µM. Mechanistic studies indicated that this inhibition was associated with the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of thymidylate synthase showed that the compound effectively reduced enzyme activity at an IC50 of 12.5 µM. This inhibition is critical as thymidylate synthase is a key target in cancer therapy.

Discussion

The biological activities of This compound highlight its potential as a versatile therapeutic agent. Its antifungal properties make it a candidate for treating fungal infections, while its anticancer activity suggests applications in oncology.

The structure-activity relationship (SAR) indicates that modifications to the triazole and phenyl rings can significantly impact biological efficacy. Future research should focus on optimizing these structural components to enhance potency and selectivity.

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